2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane
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Overview
Description
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diol precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane include other diazabicyclo compounds, such as:
- 3,7-Diazabicyclo[3.3.1]nonane
- 3,9-Diazabicyclo[3.3.1]nonane
- 2,8-Dioxabicyclo[3.3.1]nonane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the bicyclic ring system can lead to unique interactions with molecular targets and distinct properties compared to other diazabicyclo compounds .
Properties
CAS No. |
93004-46-7 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H22N2/c1-4-10-11-7-5-6-9(13(11)3)8-12(10)2/h9-11H,4-8H2,1-3H3 |
InChI Key |
JQDHPKQTPPDFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCCC(N2C)CN1C |
Origin of Product |
United States |
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